![molecular formula C7H6F3NO3S B1304253 Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 72850-53-4](/img/structure/B1304253.png)
Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Diverse Trifluoromethyl Heterocycles Synthesis
Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound that can be derived from ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a highly versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. Using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines can be synthesized from the diazoketoester .
Molecular Structure and Crystallography
The molecular structure of related thiazole derivatives has been characterized, with one study focusing on Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. This compound crystallizes in the monoclinic crystal system and exhibits intermolecular C-H...O interactions. Hirshfeld surface analysis and 3D energy frameworks were used to analyze the molecular packing modes. Density Functional Theory (DFT) calculations, including frontier molecular orbitals and molecular electrostatic potential maps, were performed to understand the electronic properties of the molecule .
Chemical Reactions and Photolysis
Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, undergoes photolysis, suggesting two competing pathways: reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene . Another study demonstrated that photolysis of a similar compound in acetonitrile containing trifluoroacetic acid yields thiazole-5-carboxylate esters .
Transformations and Derivatives
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate can be transformed into various substituted thiazolo[5,4-c]pyridine-7-carboxylates, showcasing the versatility of thiazole derivatives in synthesizing complex heterocyclic structures .
Spectroscopic Characterization and Theoretical Studies
Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized and characterized by FTIR and NMR. X-ray diffraction and DFT studies provided insights into the molecular geometry, vibrational assignments, and chemical shifts, confirming the structure and properties of the compound .
Crystallographic Behavior and Hydrogen Bonding
The crystallographic behavior of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was studied, revealing hydrogen-bonded dimers and quartets in the structure, which is crucial for understanding the solid-state properties of such compounds .
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives
A synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives was presented, highlighting the reactivity of thiazole intermediates with various electrophilic reagents to produce a range of derivatives with confirmed structures through elemental analysis and spectroscopic data .
Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (urethane) occurs at low levels in many fermented foods and beverages and is classified as a probable human carcinogen. Various chemical mechanisms produce ethyl carbamate, including ethanolysis of urea and photochemical oxidation of cyanide ion. Preventative methods have been developed to lower ethyl carbamate levels in food and beverages, highlighting the importance of understanding chemical reactions and interactions in different contexts (Weber & Sharypov, 2009).
Antioxidant Capacity Reaction Pathways
The ABTS•+ radical cation-based assays are used to measure antioxidant capacity, involving specific reaction pathways with antioxidants forming coupling adducts or undergoing oxidation without coupling. This study elucidates the reaction mechanisms and highlights the need for further investigation into the specificity and relevance of oxidation products in antioxidant assays (Ilyasov et al., 2020).
Biological Activity of Heterocyclic Systems
1,3,4-Thiadiazole and oxadiazole heterocycles are recognized for their diverse pharmacological potential, including antimicrobial, anti-inflammatory, and antitumor activities. The combination of these heterocyclic cores with various heterocycles can lead to a synergistic effect, indicating the significance of structural matrices in the development of new drug-like molecules (Lelyukh, 2019).
Interactions of Ionic Liquids with Polysaccharides
Ionic liquids (ILs) serve as solvents for cellulose and are utilized as reaction media for cellulose modification. This review discusses the chemical modification of cellulose using ILs, presenting an example of how specific solvents can facilitate reactions and modifications of biopolymers (Heinze et al., 2008).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers .
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This interaction can lead to a variety of biological activities, depending on the specific receptors involved .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been found to exhibit a broad spectrum of biological activities .
properties
IUPAC Name |
ethyl 2-oxo-4-(trifluoromethyl)-3H-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3S/c1-2-14-5(12)3-4(7(8,9)10)11-6(13)15-3/h2H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGOETARURNCLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382412 |
Source
|
Record name | Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate | |
CAS RN |
72850-53-4 |
Source
|
Record name | Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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